

4-(4-Bromo-1H-pyrazol-3-YL)pyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Bromo-1H-pyrazol-3-YL)pyridine

Cat. No.: B597520

[Get Quote](#)

An In-Depth Technical Guide to **4-(4-Bromo-1H-pyrazol-3-yl)pyridine**

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **4-(4-Bromo-1H-pyrazol-3-yl)pyridine**, a heterocyclic building block of significant interest in modern chemical research and development. The document elucidates its core physicochemical properties, characteristic reactivity, and established synthetic pathways. Emphasis is placed on its pivotal role as a versatile intermediate in the discovery of novel therapeutic agents, advanced agrochemicals, and functional materials. This guide synthesizes field-proven insights with established scientific principles, offering researchers, chemists, and drug development professionals a practical and authoritative resource for leveraging this compound in their work. All protocols and claims are substantiated with references to authoritative sources.

Core Physicochemical & Structural Data

4-(4-Bromo-1H-pyrazol-3-yl)pyridine is a substituted heterocyclic compound featuring a pyridine ring linked to a brominated pyrazole moiety. This unique structural arrangement imparts specific reactivity and makes it a valuable scaffold in synthetic chemistry. The bromine atom, in particular, serves as a highly functional handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

The fundamental properties of the parent compound and its commonly used hydrochloride salt are summarized below. The hydrochloride salt is often utilized to improve solubility in aqueous media, which can be advantageous for certain reaction conditions and biological assays.[1]

Property	4-(4-Bromo-1H-pyrazol-3-yl)pyridine	4-(4-Bromo-1H-pyrazol-3-yl)pyridine HCl
CAS Number	166196-54-9[2][3]	1185103-91-6[1]
Molecular Formula	C ₈ H ₆ BrN ₃ [2][3]	C ₈ H ₆ BrN ₃ ·HCl[1]
Molecular Weight	224.06 g/mol [2][3]	260.52 g/mol [1]
Appearance	Not specified (typically off-white to light-colored solid)	Off-white powder[1]
Purity (Typical)	≥ 95%	≥ 90% (HPLC)[1]
Storage Conditions	Store in a cool, dry, well-ventilated place[4]	Store at 0-8°C[1]

Synthesis & Chemical Reactivity

Principles of Synthesis

The synthesis of pyrazolopyridines can be approached through several retrosynthetic strategies. The most common methods involve the construction of one heterocyclic ring onto a pre-existing, functionalized partner ring.[5] For **4-(4-Bromo-1H-pyrazol-3-yl)pyridine**, this could involve:

- Pyridine Ring Formation: Starting with a functionalized 4-bromopyrazole and constructing the pyridine ring onto it.
- Pyrazole Ring Formation: Starting with a substituted pyridine and forming the pyrazole ring. This is a widely used strategy, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound precursor attached to the pyridine core.[5]

Causality of Reactivity: The Role of the Bromine Atom

The synthetic utility of **4-(4-Bromo-1H-pyrazol-3-yl)pyridine** is dominated by the reactivity of the bromine atom on the pyrazole ring. This halogen serves as an excellent leaving group and a reactive site for metal-catalyzed cross-coupling reactions.^{[1][6]} This allows for the precise introduction of diverse functional groups, which is a cornerstone of modern medicinal chemistry for fine-tuning the pharmacological profiles of potential drug candidates.^[6]

Key reactions include:

- Suzuki Cross-Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
- Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
- Sonogashira Coupling: Reaction with terminal alkynes.
- Nucleophilic Aromatic Substitution: Although less common for aryl bromides unless activated, it can be a viable pathway under specific conditions.

The ability to leverage these reactions makes this compound a key intermediate for building libraries of analogues for structure-activity relationship (SAR) studies.

Applications in Research & Drug Development

The unique structure of **4-(4-Bromo-1H-pyrazol-3-yl)pyridine** makes it a privileged scaffold in several high-value research areas.

Pharmaceutical Development

This compound is a crucial intermediate in the synthesis of novel pharmaceuticals.^[1] The pyrazole motif is a well-established pharmacophore found in numerous approved drugs. The combination with a pyridine ring and a reactive bromine handle allows for the exploration of chemical space around this core.

- Kinase Inhibitors: The pyrazolopyridine scaffold is a common core in the design of kinase inhibitors for oncology.^[7] The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond acceptors/donors, interacting with the hinge region of kinase active sites.

- Neurological Disorders: It serves as a building block for drugs targeting neurological conditions.[8]
- Anti-inflammatory & Anti-cancer Agents: Researchers have utilized this compound in the synthesis and exploration of novel anti-inflammatory and anti-cancer agents.[1]

Agrochemicals & Material Science

Beyond pharmaceuticals, its applications extend to other fields:

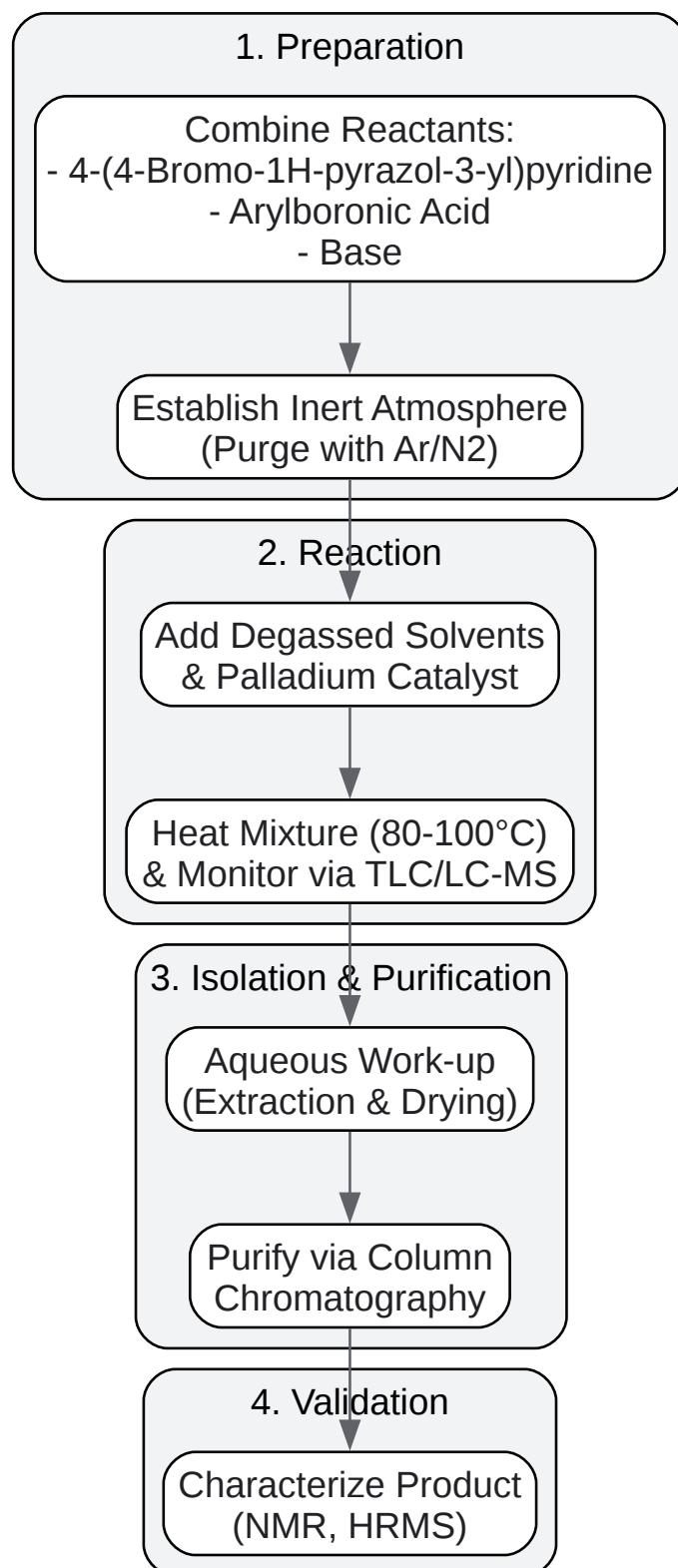
- Agricultural Chemistry: It is used in the development of next-generation agrochemicals, contributing to crop protection products with enhanced efficacy.[8]
- Material Science: The compound is explored for creating advanced materials like polymers and coatings where specific chemical interactions are needed for improved performance and durability.[8]

Experimental Protocol: Suzuki Cross-Coupling

This section details a representative, self-validating protocol for a Suzuki cross-coupling reaction, a cornerstone transformation for this molecule.

Objective: To synthesize a 4-(4-aryl-1H-pyrazol-3-yl)pyridine derivative via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:


- **4-(4-Bromo-1H-pyrazol-3-yl)pyridine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., Na_2CO_3 or K_2CO_3 , 2.0-3.0 eq)
- Solvent system (e.g., 1,4-dioxane/water 4:1)
- Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add **4-(4-Bromo-1H-pyrazol-3-yl)pyridine**, the arylboronic acid, and the base.
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. This step is critical as palladium catalysts can be sensitive to oxygen.
- Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe, followed by the palladium catalyst.
- Heating & Monitoring: Heat the reaction mixture to 80-100°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 6-12 hours).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired arylated product.
- Characterization: Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Visualization

The following diagram illustrates the logical flow of the Suzuki cross-coupling protocol.

[Click to download full resolution via product page](#)

Caption: Logical workflow for a Suzuki cross-coupling reaction.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling **4-(4-Bromo-1H-pyrazol-3-yl)pyridine**.

Hazard Identification (GHS)

- Health Hazards:
 - Causes skin irritation (H315).[4]
 - Causes serious eye irritation (H319).[4]
 - May cause respiratory irritation (H335).[4]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]
- Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[4]
- Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[4]

First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]
- Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[4]
- Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[9]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.^[4]

Conclusion

4-(4-Bromo-1H-pyrazol-3-yl)pyridine is a high-value chemical intermediate whose strategic importance is well-established in pharmaceutical, agrochemical, and material science research. Its defined physicochemical properties and, most critically, the synthetic versatility afforded by its brominated pyrazole ring, provide chemists with a reliable platform for molecular innovation. The protocols and data presented in this guide offer a validated framework for the safe and effective use of this compound in achieving complex synthetic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS # 166196-54-9, 4-(4-Bromo-1H-pyrazol-3-yl)pyridine - chemBlink [chemblink.com]
- 3. jiehuapharma.com [jiehuapharma.com]
- 4. aksci.com [aksci.com]
- 5. mdpi.com [mdpi.com]
- 6. nbino.com [nbino.com]
- 7. 3-(4-Bromo-1H-Pyrazol-1-Yl)Pyridine [myskinrecipes.com]
- 8. liberty360.ca [liberty360.ca]
- 9. fishersci.se [fishersci.se]
- To cite this document: BenchChem. [4-(4-Bromo-1H-pyrazol-3-YL)pyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b597520#4-4-bromo-1h-pyrazol-3-yl-pyridine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com